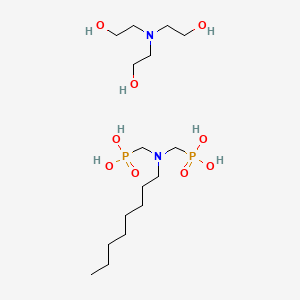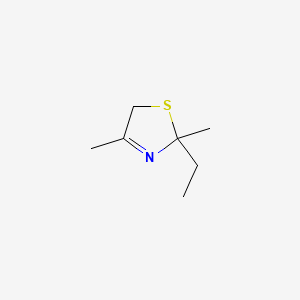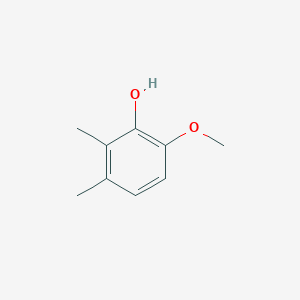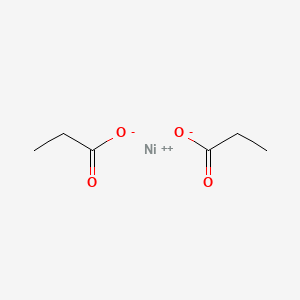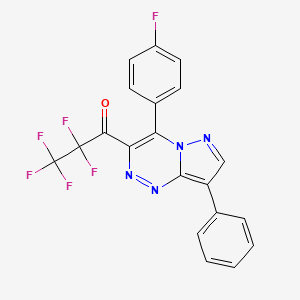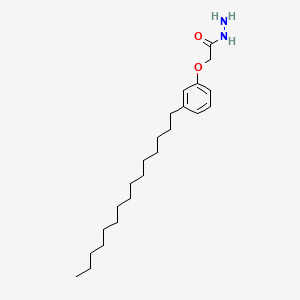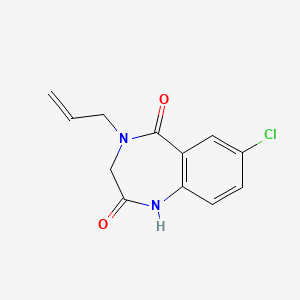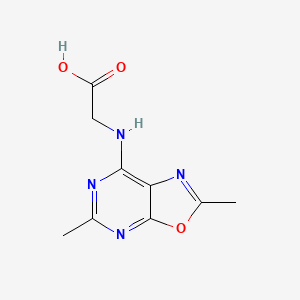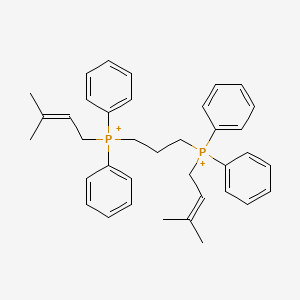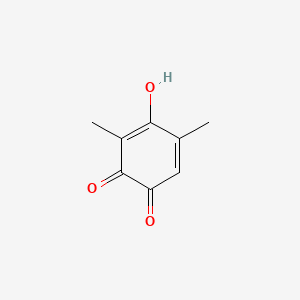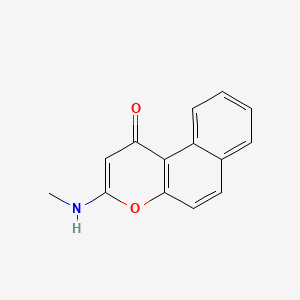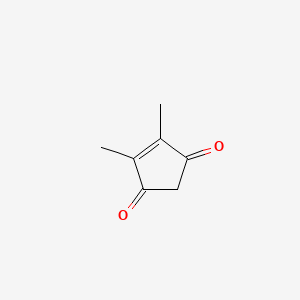
4-Cyclopentene-1,3-dione, 4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentene-1,3-dione, 4,5-dimethyl- is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentene, featuring two methyl groups at the 4 and 5 positions and two keto groups at the 1 and 3 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,4-pentanedione derivatives in the presence of a strong acid or base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 4-Cyclopentene-1,3-dione, 4,5-dimethyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopentene-1,3-dione, 4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the keto groups, which can undergo nucleophilic addition reactions. The pathways involved include Michael addition and aldol condensation, leading to the formation of more complex structures.
Comparación Con Compuestos Similares
4-Cyclopentene-1,3-dione: The parent compound without the methyl groups.
2-Cyclopenten-1,4-dione: A structural isomer with keto groups at different positions.
1,3-Cyclopentanedione: A related compound with a saturated ring.
Uniqueness: 4-Cyclopentene-1,3-dione, 4,5-dimethyl- is unique due to the presence of the two methyl groups, which influence its reactivity and physical properties. These methyl groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
18515-43-0 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4,5-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O2/c1-4-5(2)7(9)3-6(4)8/h3H2,1-2H3 |
Clave InChI |
YQGIUSWLKDOUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


